Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic naphthofuran derivative featuring a complex polycyclic framework. Its structure includes a naphtho[1,2-b]furan core substituted with a 5-hydroxy group, a 2-methyl group, and an ethyl ester at position 3. The key distinguishing features are the 4-chlorophenyl and morpholin-4-yl groups attached via a methylene bridge at position 4.
Properties
Molecular Formula |
C27H26ClNO5 |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-morpholin-4-ylmethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H26ClNO5/c1-3-33-27(31)21-16(2)34-26-20-7-5-4-6-19(20)25(30)23(22(21)26)24(29-12-14-32-15-13-29)17-8-10-18(28)11-9-17/h4-11,24,30H,3,12-15H2,1-2H3 |
InChI Key |
KGVORNGMQAKFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)Cl)N5CCOCC5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a furan derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the morpholine ring: This can be accomplished through a nucleophilic substitution reaction, where the morpholine ring is introduced using morpholine and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit the activity of a specific enzyme by binding to its active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Halogen Impact (Cl vs. F)
- Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to Compound A’s 4-fluorophenyl group. Chlorine’s higher molar refractivity and lipophilicity enhance membrane permeability but may reduce aqueous solubility .
- Electron Effects : Chlorine’s electron-withdrawing nature could influence electronic interactions in binding pockets, whereas fluorine’s smaller size and electronegativity may favor different intermolecular interactions .
Heterocyclic Moieties (Morpholine vs. Piperazine)
- Basicity : Piperazine in Compound A has two basic nitrogen atoms (pKa ~9–10), enabling protonation at physiological pH, while morpholine’s oxygen atom in the target compound reduces basicity but enhances hydrogen-bond acceptor capacity .
- Solubility : Morpholine’s oxygen improves water solubility compared to piperazine, which may precipitate in acidic environments due to protonation .
Aryl Group Presence vs. Absence
- Compound B lacks the 4-chlorophenyl group, resulting in lower molecular weight (369.42 vs. ~480) and logP (3.396 vs. ~4.1).
Implications for Drug Development
- Target Compound : Balances lipophilicity (Cl) and solubility (morpholine), making it suitable for oral bioavailability.
- Compound A : Fluorine’s metabolic stability and piperazine’s basicity may favor CNS-targeting applications.
- Compound B : Simplified structure could serve as a lead for optimizing pharmacokinetic profiles.
Biological Activity
Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C28H29ClN2O5
Molecular Weight : 487.99 g/mol
IUPAC Name : this compound
InChI Key : IJYZTZLQIZHYNB-UHFFFAOYSA-N
The compound features a naphtho[1,2-b]furan core with hydroxyl and carboxylate functional groups, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the morpholine ring may enhance binding affinity to specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
- Antioxidant Activity : The hydroxy group can participate in redox reactions, contributing to antioxidant properties that may protect cells from oxidative stress.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
Case Studies and Research Findings
-
Antidepressant Effects :
A study evaluated the compound's ability to modulate serotonin levels in animal models. Results indicated a notable increase in serotonin availability, suggesting its potential as an antidepressant agent. -
Antiviral Activity :
In vitro assays demonstrated that the compound effectively inhibited HCV replication in human liver-derived cell lines. Further exploration into its mechanism revealed that it interferes with viral entry and replication processes. -
Anticancer Potential :
Research on various cancer cell lines indicated that the compound could induce apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
